(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid chemical properties
(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid chemical properties
An In-Depth Technical Guide to (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid
Introduction
(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates a thiophene ring, a common scaffold in pharmaceuticals, with a versatile boronic acid moiety. This strategic combination makes it a valuable building block, primarily for the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, designed for researchers and development scientists who utilize advanced synthetic intermediates.
Core Chemical Identity and Properties
Molecular Structure and Identifiers
The fundamental identity of this reagent is established by its unique structure and standardized chemical identifiers.
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Chemical Name: (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid
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Molecular Formula: C₇H₉BO₄S[1]
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Synonyms: 5-(Ethoxycarbonyl)thiophene-3-boronic acid, Ethyl 4-boronothiophene-2-carboxylate, 4-Boronothiophene-2-carboxylic acid ethyl ester[3]
Physicochemical Data
The physical and chemical properties of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid are critical for its storage, handling, and application in synthesis.
| Property | Value | Source |
| Molecular Weight | 200.02 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C.[1] |
Solubility: While specific quantitative data is sparse, thiophene boronic acids are generally soluble in organic solvents such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), particularly when heated or in the presence of a base.[4]
Reactivity, Stability, and Synthetic Utility
Stability and Handling Considerations
Boronic acids are known to be relatively stable compared to other organometallic reagents, allowing them to be handled in air.[5] However, they are susceptible to certain transformations that can impact their reactivity.
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Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is often present and can be influenced by solvent and temperature. For synthetic applications, the presence of boroxine is generally not detrimental as it readily converts back to the active boronic acid under typical reaction conditions.
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Oxidative Instability: While more stable than many organometallics, the carbon-boron bond can be susceptible to oxidation, particularly under harsh conditions or in biological contexts.[6] Proper storage under an inert atmosphere is recommended to preserve the material's integrity over time.[1]
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures.[5][7][8]
The reaction's success stems from the mild conditions, high functional group tolerance, and the generally non-toxic nature of the boron-containing byproducts.[5][8] The thiophene ring of this specific reagent can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to generate complex scaffolds for drug discovery and materials science.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the coupling of (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid with an aryl bromide. Note: This protocol must be adapted and optimized based on the specific substrate, catalyst, and desired scale.
Objective: To synthesize Ethyl 4-(4-methoxyphenyl)thiophene-2-carboxylate.
Materials:
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(5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid (1.2 equiv)
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4-Bromoanisole (1.0 equiv)
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Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
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SPhos (4 mol%)
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Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
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1,4-Dioxane (solvent)
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Water (solvent, typically 4:1 to 10:1 Dioxane:Water)
Procedure:
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Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add potassium carbonate, (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid, 4-bromoanisole, Palladium(II) acetate, and SPhos.
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Inerting: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent mixture (Dioxane:Water) via syringe. The causality for using a mixed aqueous system is that the base (e.g., K₂CO₃) is more effective in the presence of water, which facilitates the formation of the active boronate species required for transmetalation.[10]
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Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. A key to success is ensuring sufficient solubility of all components; if reactants are not fully dissolved, a higher temperature or different solvent system may be required.[10]
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Applications in Research and Development
Medicinal Chemistry and Drug Discovery
Organoboron compounds are essential building blocks in modern medicinal chemistry.[5] (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid is particularly valuable for several reasons:
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Thiophene Scaffold: The thiophene ring is a well-known "bioisostere" of the phenyl ring and is a privileged structure found in numerous FDA-approved drugs. Its inclusion can modulate pharmacokinetic properties and target engagement.
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Biaryl Motifs: The Suzuki coupling enables the creation of biaryl and hetero-biaryl structures, which are core components of many kinase inhibitors, protease inhibitors, and other therapeutic agents.[8]
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Functional Group Handle: The ethoxycarbonyl group provides a site for further chemical modification, such as hydrolysis to the carboxylic acid or amidation, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[9]
Materials Science
The conjugated systems formed via cross-coupling reactions involving this reagent are relevant to the development of organic electronic materials. Thiophene-based oligomers and polymers are widely investigated for their semiconductor properties in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
Hazard Identification
Based on data for analogous thiophene boronic acids, the primary hazards are:
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Skin Irritation: Causes skin irritation.[11]
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Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[12]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
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Personal Protective Equipment:
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Wear protective gloves (e.g., nitrile).
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Wear safety glasses with side-shields or goggles.[12]
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Wear a lab coat.
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Handling Practices: Avoid breathing dust.[12] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[12]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere.[1][12]
References
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MySkinRecipes. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid. [Link]
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da Silva, J. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]
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Graham, T. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]
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Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. [Link]
Sources
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- 3. (5-(Ethoxycarbonyl)thiophen-3-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure [frontierspecialtychemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid [myskinrecipes.com]
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